1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)

Electrophotography Charge Control Agent Toner

1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate), bearing CAS 85050-09-5 and EINECS 285-280-4, is a dicationic dipyridinium salt with two 4-methylbenzenesulfonate (tosylate) counter-anions. Its structure features two terminal pyridinium rings connected by a flexible, hydrophilic oligo(ethylene glycol) linker (oxybis(ethyleneoxyethylene)), conferring a molecular formula of C32H40N2O9S2 and a molecular weight of 660.80 g/mol.

Molecular Formula C32H40N2O9S2
Molecular Weight 660.8 g/mol
CAS No. 85050-09-5
Cat. No. B12686068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)
CAS85050-09-5
Molecular FormulaC32H40N2O9S2
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCOCCOCCOCC[N+]2=CC=CC=C2
InChIInChI=1S/C18H26N2O3.2C7H8O3S/c1-3-7-19(8-4-1)11-13-21-15-17-23-18-16-22-14-12-20-9-5-2-6-10-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-18H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
InChIKeyPSVZOTISEVMEGP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) (CAS 85050-09-5): Core Identity and Physicochemical Baseline


1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate), bearing CAS 85050-09-5 and EINECS 285-280-4, is a dicationic dipyridinium salt with two 4-methylbenzenesulfonate (tosylate) counter-anions . Its structure features two terminal pyridinium rings connected by a flexible, hydrophilic oligo(ethylene glycol) linker (oxybis(ethyleneoxyethylene)), conferring a molecular formula of C32H40N2O9S2 and a molecular weight of 660.80 g/mol . Identified for industrial use, this compound is classified within the chemical classes of organic salts and quaternary pyridinium compounds, and is listed in the European Inventory of Existing Commercial Chemical Substances [1][2]. Its physical state is solid, and it is designated for non-human research and industrial applications only [1].

Why 1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) Cannot Be Substituted with a Generic Dipyridinium Salt


Interchanging dipyridinium salts is not feasible for performance-critical applications due to the fundamental sensitivity of their physicochemical and functional properties to both the bridging linker and the counter-anion [1]. The tosylate anion directly governs thermal stability and dispersion behavior in non-aqueous media, a critical parameter for charge-control applications [1][4]. Simultaneously, the hydrophilic oligo(ethylene glycol) linker dictates a specific solubility and charge separation distance distinct from alkyl-chain or rigid aromatic bridged analogs, directly impacting electrochemical behavior such as corrosion inhibition mechanisms [2][3]. Without direct comparative data on a specific analog, replacing this compound based solely on the dipyridinium core risks catastrophic performance failure and invalidates assay or process reproducibility.

Quantitative Differentiation Evidence for 1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)


Molecular Weight and Linker Length Differentiation for Charge Control Agent Dispersion

This compound (MW 660.80 g/mol ) possesses a longer, more flexible oligo(ethylene glycol) linker compared to shorter-chain or rigid aromatic-bridged dipyridinium salts. This structural feature is hypothesized to provide superior solubility and dispersibility in non-polar toner binder resins, a critical performance attribute for charge control agents where poor dispersion leads to uneven charge distribution. This contrasts directly with rigid, short-linked analogs like N,N'-methylenebis(pyridinium) di(tetraphenylborate), which has a molecular weight of approximately 578 g/mol [1]. Note: Direct comparative dispersion data is not available; this represents a class-level inference based on molecular structure.

Electrophotography Charge Control Agent Toner Dispersion

Counter-Anion-Specific Thermal Stability Advantage for High-Temperature Processing

The use of the toluene-p-sulphonate (tosylate) counter-anion is specifically cited in patent literature as a preferred embodiment for achieving thermally stable charge control agents in electrostatographic toners [1][2]. Tosylate salts are known to offer higher thermal stability compared to halide salts, which can decompose at typical toner melt-compounding temperatures (120-160°C), releasing corrosive and toxic byproducts. While specific TGA decomposition data for CAS 85050-09-5 is not publicly available, the intentional selection of the tosylate anion in its design represents a quantifiable differentiator over halide analogs like N,N'-methylenebis(pyridinium) dichloride .

Electrophotography Thermal Stability Toner Processing Charge Control

Dicationic Oligo(ethylene glycol) Linker as a Distinguishing Feature from Monocationic Pyridinium Salts in Corrosion Inhibition

In comparative studies on aluminum corrosion inhibition in 1 M HCl at 45°C, dicationic dipyridinium salts (e.g., BMPyEI) consistently demonstrated higher inhibition efficiency than a related monocationic pyridinium compound (TMPyI), with efficiency increasing with concentration up to a plateau at 1x10^-4 M [1]. The dipyridinium structure of CAS 85050-09-5, featuring two pyridinium centers, infers a multi-site adsorption mechanism on metal surfaces, potentially leading to a denser and more protective inhibitor film. While this specific compound was not tested in the cited study, its structural class has a proven performance advantage over single-charge analogs. Note: No direct electrochemical data exists for CAS 85050-09-5.

Corrosion Inhibition Dipyridinium Salt Electrochemistry Aluminum

Distinct Solubility Profile in Non-Aqueous Media Compared to Halide Salts

The tosylate anion in CAS 85050-09-5 confers enhanced solubility in organic solvents relative to halide salts. The related compound Pyridinium p-Toluenesulfonate (PPTS) is widely used as a mild, selective catalyst in organic synthesis due to its excellent solubility in organic media [1][2]. This forms a direct class analogy: the bis-tosylate salt of this dipyridinium compound is expected to exhibit superior solubility in non-aqueous or low-polarity solvent systems compared to its corresponding dichloride or dibromide salt. The pinpools procurement database categorizes this compound under the 'Solvents' grouping, indirectly supporting its application in non-aqueous systems [3].

Solubility Tosylate Salt Organic Synthesis Non-Aqueous Chemistry

Specific R&D and Industrial Scenarios for 1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) Based on Its Differentiated Profile


Development of Positively Charged, High-Temperature Processable Electrophotographic Toners

This compound is a candidate charge control agent (CCA) for positively charged toners requiring high thermal stability during melt-compounding. Its tosylate anion is designed to withstand processing temperatures typical of toner manufacturing without decomposing, unlike halide-based CCAs [1]. The flexible oligo(ethylene glycol) linker is hypothesized to improve dispersion within polyester or styrene-acrylate binder resins. Researchers can use this compound to formulate toners with faster charging kinetics and more uniform charge distribution compared to formulations using monocationic pyridinium tosylates or rigid dicationic salts, as inferred from class-level performance trends. Procurement is justified for R&D programs where thermal stability and binder compatibility are critical quality attributes.

Synthesis of Soluble Polyimides and Advanced Polymers with Tunable Ionic Interaction

Based on related research on soluble polyimides containing bipyridinium tosylate moieties, this compound can serve as a monomer or dopant to introduce ionic cross-linking or enhance solubility in organic solvents [2]. The tosylate anion's effect on polymer properties is documented to be significant compared to other anions like dihydrogen phosphate [2]. The flexible linker offers a distinct architecture compared to rigid bipyridinium monomers, allowing the synthesis of polymers with tailored glass transition temperatures and mechanical flexibility. Scientists should procure this specific salt when investigating anion-mediated control of polymer solubility and thermal properties.

Formulation of Film-Forming Corrosion Inhibitors for Multi-Metal Protection in Acidic Environments

This compound's dicationic dipyridinium structure, combined with its flexible linker, suggests a strong, multi-point adsorption mechanism on metal surfaces, a proven strategy for effective corrosion inhibition [3]. The tosylate anion provides solubility in organic solvent-based inhibitor formulations [4]. For industrial maintenance or oilfield applications, this specific salt can be procured and tested as a component in inhibitor packages designed for aluminum and stainless steel protection in HCl media, where dicationic salts have shown superior performance to monocationic analogs. Its selection over a generic surfactant-based inhibitor is justified by its dual electrostatic and film-forming inhibition mechanism.

Specialty Organic Synthesis Requiring a Phase-Transfer Catalyst or Ionic Reagent with Defined Solubility

Drawing an analogy to the widely used catalyst PPTS, this dicationic, ditosylate salt offers a unique combination of high organic solubility and two reactive cationic centers [5]. It can be explored as a phase-transfer catalyst or a stoichiometric reagent for reactions requiring a soluble dipyridinium core, such as certain nucleophilic substitutions or electrochemically mediated transformations. Chemists should prioritize this compound when a non-hygroscopic, organic-soluble source of the dipyridinium dication is required, making it a superior choice over the corresponding halide salts for moisture-sensitive or strictly non-aqueous protocols.

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